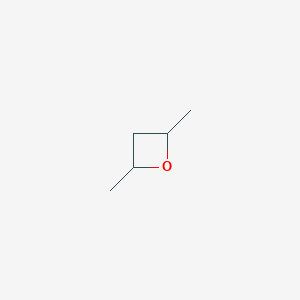

2,4-Dimethyloxetane

説明

特性

IUPAC Name |

2,4-dimethyloxetane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O/c1-4-3-5(2)6-4/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPPWZEMUMPFHEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40336698 | |

| Record name | Oxetane, 2,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40336698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14988-66-0 | |

| Record name | Oxetane, 2,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40336698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Sulfation of 1,3-Glycols

The starting material, 2,4-dimethyl-1,3-propanediol, undergoes sulfation using sulfur trioxide (SO₃) in polar aprotic solvents such as N,N-dimethylformamide (DMF) or dioxane. The reaction is typically conducted at temperatures below 30°C to prevent over-sulfation. For example, SO₃ dissolved in dichloromethane is added dropwise to a chilled glycol solution, yielding a monosulfate intermediate:

Key Parameters

-

Solvent : DMF or dioxane

-

Temperature : -25°C to 30°C

-

Molar Ratio : 1:1 (glycol:SO₃)

Neutralization with aqueous sodium hydroxide (20% w/w) converts the acidic sulfate to a sodium salt, which is isolated via solvent stripping and recrystallization.

Cyclization to 2,4-Dimethyloxetane

The sodium monosulfate salt is heated with a strong base (e.g., KOH) at 120–150°C in a high-boiling suspending liquid such as tetraglyme or mineral oil. The reaction proceeds via intramolecular nucleophilic displacement, forming the oxetane ring:

Optimization Challenges

-

Side Reactions : Elimination pathways produce aldehydes (e.g., isobutyraldehyde) and allylic alcohols (e.g., methallyl alcohol).

-

Continuous Distillation : Removing the oxetane product immediately via distillation suppresses ring-opening polymerization and shifts equilibrium toward product formation.

Table 1: Representative Cyclization Conditions and Yields

| Starting Material | Base | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Sodium monosulfate | KOH | 120–150 | 4–6 | 10–15 | 95 |

| Crude monosulfate | NaOH | 100–120 | 6–8 | 8–12 | 85 |

Alternative Synthetic Pathways

Catalytic Dehydration of Diols

While less common, acid-catalyzed dehydration of 2,4-dimethyl-1,3-propanediol has been explored. Phosphoric acid or p-toluenesulfonic acid (PTSA) at 80–100°C induces cyclodehydration, though yields are suboptimal (<5%) due to competing elimination.

Ring-Closing Metathesis

Emerging methodologies employ transition-metal catalysts for olefin metathesis. For instance, Grubbs’ catalyst facilitates the cyclization of diene precursors, though substrate compatibility remains limited.

Purification and Isolation

Distillation Techniques

2,4-Dimethyloxetane’s volatility (boiling point ~90°C) permits isolation via fractional distillation. Atmospheric or reduced-pressure distillation separates the product from high-boiling suspending liquids and salts.

Solvent Extraction

Nonvolatile impurities are removed by extraction with pentane or dichloromethane, followed by drying over anhydrous calcium chloride.

Mechanistic and Kinetic Considerations

Recent computational studies reveal that 2,4-dimethyloxetane’s stereochemistry influences its stability and reactivity. Diastereomeric peroxy radicals derived from the compound exhibit distinct unimolecular kinetics during combustion, with isomerization barriers varying by up to 15 kcal/mol.

Industrial-Scale Production

Large-scale synthesis requires:

化学反応の分析

Types of Reactions

2,4-Dimethyloxetane undergoes various chemical reactions, including:

Reduction: This reaction involves the removal of oxygen or the addition of hydrogen to the compound.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include oxygen (O₂) and hydrogen peroxide (H₂O₂).

Reduction: Common reagents include hydrogen gas (H₂) and metal catalysts such as palladium on carbon (Pd/C).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions include various oxidized and reduced derivatives of 2,4-dimethyloxetane, as well as substituted oxetanes .

科学的研究の応用

Chemistry

2,4-Dimethyloxetane serves as an important intermediate in the synthesis of complex organic compounds. Its unique structure allows it to participate in various chemical reactions, including:

- Oxidation : Reacts with oxygen to form peroxy radicals.

- Reduction : Can be reduced to form other derivatives.

- Substitution Reactions : Capable of undergoing nucleophilic substitutions.

Table 1: Common Reactions of 2,4-Dimethyloxetane

| Reaction Type | Reagents Used | Products Formed |

|---|---|---|

| Oxidation | O₂, H₂O₂ | Peroxy radicals |

| Reduction | H₂, Pd/C | Reduced derivatives |

| Substitution | Halogens, Nucleophiles | Substituted oxetanes |

Biology

Research has indicated potential biological activities associated with 2,4-dimethyloxetane. Studies focus on its interactions with biological molecules and its implications in drug development. The compound is explored for:

- Biological Activity : Investigated for its role in modulating biological pathways.

- Drug Development : Used as a building block for synthesizing pharmaceuticals.

Medicine

In medicinal chemistry, 2,4-dimethyloxetane is being studied for its potential applications in drug discovery. Its structural properties make it a candidate for developing new therapeutic agents.

Industrial Applications

The compound is utilized in the production of polymers and other industrial chemicals. Its ability to act as an intermediate enhances the synthesis of various materials used across different industries.

Case Study 1: Combustion Chemistry

A significant application of 2,4-dimethyloxetane is observed in combustion processes. It forms during the low-temperature combustion of n-pentane through unimolecular reactions of hydroperoxyalkyl radicals (QOOH). Understanding its formation and reaction pathways is crucial for improving combustion efficiency and emissions control.

- Findings : The study revealed that 2,4-dimethyloxetanyl radicals can lead to various products such as acetaldehyde and propene through complex reaction mechanisms involving stereoisomers .

Case Study 2: Synthesis of Heterocycles

Research has demonstrated that 2,4-dimethyloxetane can be effectively utilized in the synthesis of heterocycles and macrocycles via diverse synthetic routes. These reactions often yield moderate to good yields of desired products, showcasing its versatility as a synthetic intermediate .

作用機序

The mechanism of action of 2,4-dimethyloxetane involves its interaction with various molecular targets and pathways. For example, in combustion processes, it reacts with hydroperoxyalkyl radicals to form peroxy radicals, which then undergo further reactions to produce various products . The specific pathways and molecular targets depend on the reaction conditions and the presence of other reactants.

類似化合物との比較

Table 1: Physical Properties of Oxetane Derivatives

| Compound | CAS | Density (g/cm³) | Boiling Point (°C) | Molecular Formula | Key Structural Feature |

|---|---|---|---|---|---|

| 2,4-Dimethyloxetane | 14988-66-0 | 0.844 | 76 | C₅H₁₀O | Methyl groups at 2- and 4-positions |

| 3,3-Dimethyloxetane | 6921-35-3 | 0.835 | 81 | C₅H₁₀O | Methyl groups at 3,3-positions |

| Oxetane (parent compound) | 503-30-0 | 0.892 | 49–50 | C₃H₆O | Unsubstituted oxetane ring |

| 2-Methyloxetane | 2167-39-7 | 0.853 | 71–73 | C₄H₈O | Single methyl group at 2-position |

Key Observations :

- Boiling Points : Substitution patterns significantly affect boiling points. 3,3-Dimethyloxetane (81°C) has a higher boiling point than 2,4-dimethyloxetane (76°C), likely due to increased symmetry and reduced ring strain .

- Density : 2,4-Dimethyloxetane (0.844 g/cm³) is denser than 3,3-dimethyloxetane (0.835 g/cm³), reflecting differences in molecular packing due to substituent positions .

Reactivity in Combustion and Decomposition

Table 2: Rate Coefficients for Decomposition Pathways (300–1000 K)

Key Observations :

- Decomposition Mechanisms : 2,4-Dimethyloxetane undergoes C–O bond cleavage preferentially, forming unsaturated alkoxy radicals, while 3,3-dimethyloxetane favors C–C scission due to steric hindrance at the 3,3-positions .

- Pressure Dependence : For 2,4-dimethyloxetane, the competition between "well-skipping" (direct ring-opening) and stepwise decomposition is highly pressure-dependent, complicating its inclusion in combustion models .

Table 3: Alkylation Potential and Genotoxicity

Key Observations :

- Genotoxicity: Despite early reports of carcinogenicity in rats, 3,3-dimethyloxetane lacks mutagenic activity in Salmonella tests and comet assays . Data for 2,4-dimethyloxetane is absent, highlighting a research gap.

生物活性

2,4-Dimethyloxetane (DMO) is a cyclic ether that has garnered interest in various fields of chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of DMO, focusing on its mechanisms of action, relevant case studies, and research findings.

2,4-Dimethyloxetane has the molecular formula and features a four-membered oxetane ring. The strain associated with the small ring size contributes to the reactivity of DMO, allowing it to participate in various chemical reactions, including radical formation and unimolecular reactions during combustion processes .

Mechanisms of Biological Activity

The biological activity of DMO is primarily attributed to its ability to form radicals and undergo oxidation reactions. The following mechanisms have been identified:

- Radical Formation : DMO can produce alkyl-substituted radicals through unimolecular reactions. These radicals are significant in combustion chemistry, influencing the ignition characteristics of fuels .

- Oxidation Reactions : DMO participates in oxidation processes that can lead to the formation of various products, including acetaldehyde and propene. These products can have further biological implications, such as cytotoxic effects or interactions with cellular components .

Biological Activities

Research indicates that compounds containing oxetane rings exhibit a range of biological activities:

- Antimicrobial Properties : Oxetanes have shown antibacterial and antifungal activities. The incorporation of oxetane moieties into drug design can enhance the pharmacokinetic properties of therapeutic agents .

- Anticancer Activity : Certain oxetane derivatives have demonstrated anticancer properties, potentially due to their ability to induce apoptosis in cancer cells or interfere with cellular signaling pathways .

Case Studies and Research Findings

-

Unimolecular Reactions of DMO Radicals :

A study investigated the unimolecular reactions of 2,4-dimethyloxetanyl radicals formed during the combustion of n-pentane. The research highlighted significant pathways leading to products like acetaldehyde and propene, which may have implications for understanding DMO's reactivity in biological systems .Reaction Pathway Major Products 2,4-dimethyloxetan-1-yl → Acetaldehyde + Allyl 2,4-dimethyloxetan-2-yl → Propene + Acetyl 2,4-dimethyloxetan-3-yl → 3-butenal + Methyl -

Biological Effects in Cellular Models :

In vitro studies have shown that DMO and its derivatives can affect cell viability and induce apoptosis in cancer cell lines. For instance, the introduction of oxetane-containing compounds has been linked to increased cytotoxicity against specific cancer types . -

Pharmacological Applications :

The unique properties of DMO have led to its exploration in drug development. Its ability to enhance solubility and permeability makes it a candidate for incorporation into new therapeutic agents aimed at treating infections or cancer .

Q & A

Basic: What synthetic routes are available for 2,4-dimethyloxetane, and how is purity ensured?

Answer:

2,4-Dimethyloxetane can be synthesized via cyclization of 2,2-dimethyl-1,3-propanediol under acidic conditions, followed by purification through fractional distillation . Key considerations include controlling reaction temperature to minimize side reactions (e.g., ring-opening) and verifying purity via gas chromatography (GC) coupled with mass spectrometry (MS) to detect residual diols or cyclic byproducts. NMR spectroscopy (¹³C and ¹H) is critical for confirming stereochemistry and structural integrity, particularly distinguishing between cis- and trans-isomers .

Advanced: How do computational methods predict the thermal decomposition pathways of 2,4-dimethyloxetane?

Answer:

Ab initio calculations (e.g., B3LYP/6-311++G**) and transition state theory (TST) are used to model decomposition kinetics. For 2,2-dimethyloxetane, studies reveal two pathways: (1) cleavage of the O1-C2 bond yielding isobutene and formaldehyde, and (2) C4-O1 scission producing ethene and acetone . Polarization effects and bond-order analysis via natural bond orbital (NBO) methods identify rate-determining steps. Synchronicity parameters and IRC calculations confirm asynchronous, concerted mechanisms. Experimental validation involves comparing calculated activation energies (ΔG‡) with pyrolysis-GC/MS data .

Analytical: What challenges arise in isomer-specific characterization of 2,4-dimethyloxetane oxidation products?

Answer:

Isomer discrimination (e.g., trans-2,4-dimethyloxetane vs. 2-ethyloxetane) requires threshold photoelectron spectroscopy (TPES) and GC-MS with high-resolution columns (e.g., DB-5ms). Overlapping TPES signals in narrow energy ranges (~9.3–9.5 eV) complicate branching ratio quantification . Strategies include:

- Deconvoluting spectra using reference TPES of pure isomers.

- Applying multivariate fitting to account for structured bands (e.g., trans-2,4-dimethyloxetane’s low-energy isolated peak).

- Cross-validating with NMR or IR for functional group confirmation .

Polymer Chemistry: How are reactivity ratios determined in copolymerizations involving 2,4-dimethyloxetane?

Answer:

Cationic copolymerization with oxetanes (e.g., tetrahydrofuran) employs Fineman-Ross and Kelen-Tüdős graphical methods to calculate reactivity ratios (r_A, r_B). For 3,3-dimethyloxetane, r_A = 0.13 and r_B = 8.1 indicate a preference for dimethyloxetane incorporation . Chain-end analysis via ¹H-NMR (e.g., methylene proton doublets at 3.1–3.15 ppm) quantifies sequence distributions (P(AA), P(AB)). Discrepancies between theoretical and experimental cyclic oligomer abundances (e.g., tetramers) suggest chain-end oxonium ion stability influences cyclization .

Reaction Mechanisms: How do Rh(II) catalysts modulate 2,4-dimethyloxetane’s reactivity in heterocycle synthesis?

Answer:

Rh(II)-carbene intermediates (from N-sulfonyl triazoles) react with oxetanes to form oxonium ylides. The nucleophilicity of 2,4-dimethyloxetane’s oxygen facilitates ylide formation, enabling [3+2] cycloadditions to construct macrocycles. Stereochemical outcomes (e.g., lack of induction with Rh₂(S-TCPTTL)₄) suggest metal-free ylide participation rather than metal-bound species . Mechanistic studies combine kinetic isotope effects (KIEs) and DFT calculations to map transition states .

Kinetic Modeling: How are oxidation mechanisms of neopentane derivatives validated against experimental data?

Answer:

Low-temperature oxidation of neopentane (a structural analog) involves 3,3-dimethyloxetane as a key intermediate. Synchrotron-based SVUV-PIMS and GC quantify species like isobutene and ROOH. Kinetic models (e.g., Bugler et al.’s mechanism) are refined using sensitivity analysis, ensuring agreement with experimental mole fraction profiles (500–800 K). Uncertainties in hydroperoxide (C₅KHP) quantification highlight the need for photoionization cross-section (PICS) corrections .

Structural Analysis: What rotational spectroscopy techniques elucidate hydrogen-bonding in 2,4-dimethyloxetane complexes?

Answer:

Fourier-transform microwave spectroscopy detects rotational transitions in 2,4-dimethyloxetane-HF complexes. Isotopic substitution (e.g., deuterated HF) resolves hyperfine splitting and hydrogen-bond geometry (O···H-F angle, bond length). Deviations from calculated rotational constants (≤0.5%) refine ab initio potential energy surfaces, revealing large-amplitude motions .

Handling & Storage: What protocols prevent degradation of 2,4-dimethyloxetane in solution?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。